molecular formula C9H6BrNO B1528662 2-(2-Bromophenyl)-3-oxopropanenitrile CAS No. 301373-09-1

2-(2-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B1528662
CAS No.: 301373-09-1
M. Wt: 224.05 g/mol
InChI Key: PRNKQJJETBWDPX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-oxopropanenitrile is an organic compound characterized by a bromophenyl group attached to a propanenitrile moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and cyanoacetic acid.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 2-(2-bromophenyl)-3-oxopropanoic acid.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(2-bromophenyl)-3-oxopropanamine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

  • Oxidation: 2-(2-bromophenyl)-3-oxopropanoic acid.

  • Reduction: 2-(2-bromophenyl)-3-oxopropanamine.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-3-oxopropanenitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-3-oxopropanenitrile exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

2-(2-Bromophenyl)-3-oxopropanenitrile is unique due to its specific structural features. Similar compounds include:

  • 2-Bromophenol: A brominated derivative of phenol.

  • 2-Bromobenzaldehyde: A brominated derivative of benzaldehyde.

  • 2-Bromophenylacetonitrile: A related nitrile compound.

These compounds share the bromophenyl group but differ in their functional groups and reactivity.

Properties

IUPAC Name

2-(2-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNKQJJETBWDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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